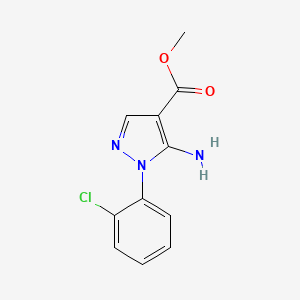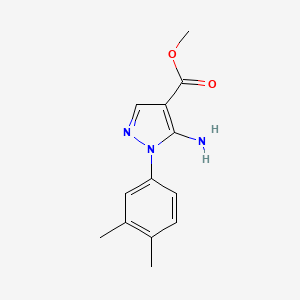
2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione, also known as DMAPT, is a synthetic organic compound that belongs to the class of indene-1-thiones. It is a white crystalline solid that is soluble in polar organic solvents such as alcohols, dimethyl sulfoxide, and acetonitrile. DMAPT has been studied for its potential applications in the fields of pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione has been studied extensively in the fields of pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical field, 2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione has been studied as a potential anti-inflammatory agent and as a potential inhibitor of the enzyme acetylcholinesterase. In the agrochemical field, 2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione has been studied as a potential herbicide and insecticide. In the field of materials science, 2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione has been studied as a potential catalyst for the polymerization of styrene and other monomers.
Mecanismo De Acción
The exact mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter involved in the transmission of signals between neurons. In addition, 2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione has been shown to have anti-inflammatory properties, likely due to its ability to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects
2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione is an effective inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter involved in the transmission of signals between neurons. In addition, 2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione has been shown to have anti-inflammatory properties, likely due to its ability to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to have anti-fungal and anti-bacterial properties, making it a potential candidate for the treatment of a variety of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione in laboratory experiments is its high solubility in polar organic solvents such as alcohols, dimethyl sulfoxide, and acetonitrile. This makes it relatively easy to work with in a laboratory setting. However, 2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione is a relatively unstable compound and is prone to decomposition when exposed to light and heat. Therefore, it is important to store it in a dark, cool, and dry environment.
Direcciones Futuras
Given its potential applications in a variety of fields, there is a great deal of research that can be done to further explore the potential of 2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione. Future research could focus on the development of more efficient synthesis methods, the optimization of its anti-inflammatory and anti-microbial properties, and the exploration of its potential applications in the fields of pharmaceuticals and agrochemicals. Additionally, research could be done to further explore the potential of 2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione as a catalyst for the polymerization of styrene and other monomers. Finally, further research could be done to explore the potential of 2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione as a therapeutic agent for the treatment of a variety of diseases.
Métodos De Síntesis
2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione can be synthesized by a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction. The most common method is the reaction of 4-methylphenylamine and 3,4-dimethoxyphenyl isothiocyanate. This reaction yields the desired product in high yields and is relatively simple to perform.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(4-methylanilino)indene-1-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2S/c1-15-8-11-17(12-9-15)25-23-18-6-4-5-7-19(18)24(28)22(23)16-10-13-20(26-2)21(14-16)27-3/h4-14,25H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDJJIAIAXTXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=S)C3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201159547 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)amino]-1H-indene-1-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione | |
CAS RN |
1024081-76-2 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)amino]-1H-indene-1-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1024081-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)amino]-1H-indene-1-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B6344773.png)











